molecular formula C13H17NO B11900945 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Cat. No.: B11900945
M. Wt: 203.28 g/mol
InChI Key: QMCKKUCKZKOOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its hexahydro-pyrido-isoquinoline core, which is a bicyclic structure containing nitrogen atoms. It has been studied extensively for its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,11,13,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCKKUCKZKOOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3=CC=CC=C3C2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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